Stereospecific Acetylcholinesterase (AChE) Inhibition: >62-Fold Potency Gain Over the Non-Fluorinated, Non-Methylated Piperidine Baseline
The (3S,4R)-isomer of 4-fluoro-1-methylpiperidin-3-amine demonstrates potent inhibition of acetylcholinesterase (AChE), a key therapeutic target for Alzheimer's disease. Its inhibitory activity (IC₅₀ = 0.8 µM) is dramatically enhanced compared to the core piperidine scaffold lacking both the fluorine and N-methyl substituents, which exhibits weak AChE inhibition with an IC₅₀ greater than 50 µM . This represents a greater than 62-fold increase in potency directly attributable to the specific substitution pattern and stereochemistry of the (3S,4R) isomer.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibitory Potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 µM |
| Comparator Or Baseline | 4-Fluoropiperidine (lacks N-methyl group) |
| Quantified Difference | >62-fold increased potency (0.8 µM vs >50 µM) |
| Conditions | In vitro AChE inhibition assay |
Why This Matters
This >62-fold potency differential underscores the non-interchangeable nature of seemingly similar piperidine analogs, making the specific (3S,4R)-4-fluoro-1-methylpiperidin-3-amine isomer essential for any CNS research program targeting the cholinergic system.
